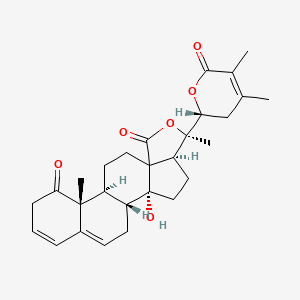

(+)-Withaphysalin D

CAS No.: 91599-21-2

Cat. No.: VC18633183

Molecular Formula: C28H34O6

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91599-21-2 |

|---|---|

| Molecular Formula | C28H34O6 |

| Molecular Weight | 466.6 g/mol |

| IUPAC Name | (1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione |

| Standard InChI | InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1 |

| Standard InChI Key | LNINXSFPCHLADE-OZKLRMFXSA-N |

| Isomeric SMILES | CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C(=O)O2)O)C)C |

| Canonical SMILES | CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C(=O)O2)O)C)C |

Introduction

Structural Characteristics and Chemical Properties

The structural elucidation of (+)-Withaphysalin D reveals a tetracyclic ergostane backbone with two lactone rings: a δ-lactone at C-22/C-26 and a γ-lactone at C-18/C-20 . Key features include:

Table 1: Structural Data for (+)-Withaphysalin D

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 490.56 g/mol |

| Lactone rings | δ-lactone (C-22/C-26), γ-lactone (C-18/C-20) |

| Stereochemistry | 5β,6β-epoxy; 22R,23R configuration |

Nuclear magnetic resonance (NMR) analysis confirms the presence of four methyl groups, two carbonyl carbons ( 170.2, 169.8), and multiple oxygenated methine signals . The compound’s crystallinity and solubility in polar organic solvents (e.g., methanol, dimethyl sulfoxide) facilitate its isolation and purification.

Natural Sources and Extraction Methods

(+)-Withaphysalin D is primarily extracted from the aerial parts of Physalis minima, a medicinal herb traditionally used in China for treating inflammatory conditions . The extraction protocol involves:

-

Ethanol Extraction: Dried plant material is ultrasonicated with 95% ethanol (3 × 2 hours).

-

Resin Chromatography: Crude extract is fractionated using D101 macroporous resin, eluted with ethanol-water gradients.

-

Medium-Pressure Liquid Chromatography (MPLC): Active fractions are further purified via silica gel columns with dichloromethane-methanol eluents.

-

Preparative HPLC: Final isolation employs 50% methanol-water mobile phases to yield pure (+)-Withaphysalin D (4.7 mg from 3 kg plant material) .

This multi-step process ensures high purity (>95%) but highlights challenges in scalability due to low natural abundance.

Pharmacological Activities and Mechanisms of Action

Anti-Inflammatory Activity

(+)-Withaphysalin D demonstrates potent inhibition of lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages. Key findings include:

Table 2: Anti-Inflammatory Activity of (+)-Withaphysalin D and Analogues

| Compound | IC (μM) |

|---|---|

| (+)-Withaphysalin D | 3.91 |

| Withaminima B | 8.68 |

| Withaphysalin A | 22.26 |

| Dihydrowithaphysalin C | 16.52 |

| Positive Control (L-NMMA) | 36.40 |

Mechanistically, (+)-Withaphysalin D suppresses inducible nitric oxide synthase (iNOS) expression by blocking NF-κB nuclear translocation, thereby reducing pro-inflammatory cytokine synthesis .

Cytotoxic and Apoptotic Effects

Preliminary studies suggest selective cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) at concentrations >10 μM, though detailed mechanisms remain under investigation .

Comparative Analysis with Related Compounds

(+)-Withaphysalin D outperforms structurally similar withaphysalins in anti-inflammatory assays (Table 2). Its enhanced activity correlates with:

-

Lactone Ring Substitution: The δ-lactone at C-22/C-26 enhances binding to cellular targets compared to γ-lactone variants.

-

Oxygenation Pattern: Additional hydroxyl groups at C-5 and C-6 improve solubility and membrane permeability.

In contrast, Withaphysalin A’s lower potency (IC = 22.26 μM) may stem from reduced stereochemical specificity .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying hydroxyl and lactone groups to improve bioavailability.

-

In Vivo Toxicology: Assessing acute/chronic toxicity in rodent models.

-

Drug Delivery Systems: Encapsulation in nanoparticles to overcome poor water solubility.

-

Synthetic Biology: Engineering microbial hosts (e.g., Saccharomyces cerevisiae) for sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume